molecular formula C21H27N5O3 B12925595 2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide

2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide

Cat. No.: B12925595
M. Wt: 397.5 g/mol
InChI Key: LYJRVGWEJYAAIZ-MQVJKMGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, and an azabicyclo[3.2.1]octane moiety, which is known for its rigidity and unique spatial arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the azabicyclo[3.2.1]octane moiety. One common approach is to start with a suitable pyrimidine precursor and perform a series of functional group transformations to introduce the amino and methoxy groups. The azabicyclo[3.2.1]octane moiety can be introduced via a cyclization reaction, often using a suitable cyclizing agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[32

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the azabicyclo[3.2.1]octane moiety can provide steric hindrance and rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide lies in its combination of a pyrimidine ring and an azabicyclo[3.2.1]octane moiety, which provides a distinct spatial arrangement and potential for specific interactions with biological targets.

Properties

Molecular Formula

C21H27N5O3

Molecular Weight

397.5 g/mol

IUPAC Name

2-amino-4-methoxy-N-[(1R,5S)-8-[(3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrimidine-5-carboxamide

InChI

InChI=1S/C21H27N5O3/c1-28-17-5-3-4-13(8-17)12-26-15-6-7-16(26)10-14(9-15)24-19(27)18-11-23-21(22)25-20(18)29-2/h3-5,8,11,14-16H,6-7,9-10,12H2,1-2H3,(H,24,27)(H2,22,23,25)/t14?,15-,16+

InChI Key

LYJRVGWEJYAAIZ-MQVJKMGUSA-N

Isomeric SMILES

COC1=CC=CC(=C1)CN2[C@@H]3CC[C@H]2CC(C3)NC(=O)C4=CN=C(N=C4OC)N

Canonical SMILES

COC1=CC=CC(=C1)CN2C3CCC2CC(C3)NC(=O)C4=CN=C(N=C4OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.